molecular formula C36H40N3NaO10S2 B611066 Sulfo-Cyanine 5 NHS Ester CAS No. 2230212-27-6

Sulfo-Cyanine 5 NHS Ester

Cat. No. B611066
M. Wt: 761.8368
InChI Key: JYLBFAAZKFROET-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfo-Cyanine 5 NHS Ester is a water-soluble, amine-reactive red-emitting fluorescent dye . It is used for the labeling of various amine-containing molecules in an aqueous phase without the use of any organic co-solvent . It is also a reagent of choice for the labeling of antibodies, sensitive proteins, and others which require reactions in a purely aqueous environment .


Molecular Structure Analysis

The molecular formula of Sulfo-Cyanine 5 NHS Ester is C36H40N3NaO10S2 . The InChI and Canonical SMILES are available on PubChem .


Chemical Reactions Analysis

Sulfo-Cyanine 5 NHS Ester reacts with amino groups to form stable amide bonds . This reaction is commonly used in bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes .


Physical And Chemical Properties Analysis

The molecular weight of Sulfo-Cyanine 5 NHS Ester is 761.8 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 11 . The topological polar surface area is 201 Ų . It is soluble in water, DMF, and DMSO .

Scientific Research Applications

High Sensitivity Protein Analysis

Sulfo-Cyanine 5 NHS Ester has been utilized for high sensitivity analysis of proteins. A study demonstrated its effectiveness in derivatizing proteins for improved detection sensitivity in protein analysis, particularly in detecting low abundance proteins. The use of Sulfo-Cyanine 5 NHS Ester resulted in a significant reduction in the limit of detection for proteins, highlighting its potential in quantitative protein analysis (Qiao et al., 2009).

Bioconjugation Techniques

NHS esters, including Sulfo-Cyanine 5 NHS Ester, are crucial in various bioconjugation techniques. These techniques include labeling proteins with fluorescent dyes, surface activation of chromatographic supports, and chemical synthesis of peptides. The quantification of NHS esters is essential for determining reagent purity and degradation, which is critical for the reliability and yield of bioconjugation reactions (Klykov & Weller, 2015).

Mucoadhesive Applications

Sulfo-Cyanine 5 NHS Ester has been compared with other compounds for its mucoadhesive properties. Studies have shown that polymers modified with Sulfo-Cyanine 5 NHS Ester exhibit strong mucoadhesive properties due to the formation of covalent bonds with mucus, which is significant in medical and pharmaceutical applications (Leichner et al., 2019).

Fluorescent Protein Labels

Sulfo-Cyanine 5 NHS Ester is used in synthesizing fluorescent protein labels. These labels have applications in diagnostics and cytometry, and they are beneficial due to their water solubility and pH-insensitive fluorescence. Such labels can be conjugated to antibodies and DNA for use in flow cytometry and confocal microscopy (Mujumdar et al., 1996).

Enhancement of Polymer Solubility

Sulfo-Cyanine 5 NHS Ester has been used to enhance the solubility of polymers in various solvents. This application is significant in materials science, where the solubility of polymers like polyaniline is a key factor in their practical utility (Kulszewicz-Bajer et al., 2000).

Water-Soluble Amine-Reactive Reagents

Sulfo-Cyanine 5 NHS Ester serves as a water-soluble amine-reactive reagent. This property is advantageous in labeling biomolecules, where water solubility is often a desirable trait for ease of use and compatibility with biological systems (Gee et al., 1999).

Quantitative Assay of Sulfo-NHS Esters

The ability to quantitatively assay Sulfo-Cyanine 5 NHS Ester is crucial in determining its concentration and purity, which are important parameters in its application in scientific research. This assay helps optimize the use of active esters in various research and industrial applications (Presentini, 2017).

Safety And Hazards

Sulfo-Cyanine 5 NHS Ester is not hazardous according to EU regulation (EC) No 1272/2008 or GHS regulations . It does not contain any hazardous substance at more than 1% by weight .

Future Directions

Sulfo-Cyanine 5 NHS Ester is primarily used for labeling peptides and oligos . It is an alternative dye used in replacing Cy5 that was originally developed by GE Healthcare . Future research may focus on the development of new types of optical tags with cyanine dyes combined with plasmonic nanoparticles for bioimaging .

properties

IUPAC Name

sodium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H41N3O10S2.Na/c1-35(2)26-22-24(50(43,44)45)15-17-28(26)37(5)30(35)12-8-6-9-13-31-36(3,4)27-23-25(51(46,47)48)16-18-29(27)38(31)21-11-7-10-14-34(42)49-39-32(40)19-20-33(39)41;/h6,8-9,12-13,15-18,22-23H,7,10-11,14,19-21H2,1-5H3,(H-,43,44,45,46,47,48);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLBFAAZKFROET-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40N3NaO10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

761.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfo-Cyanine 5 NHS Ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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